molecular formula C21H26N2O4 B2786252 4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide CAS No. 773150-98-4

4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide

Cat. No. B2786252
CAS RN: 773150-98-4
M. Wt: 370.449
InChI Key: NBLSGTCFZFACRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide, commonly known as Moroxydine, is a synthetic antiviral drug that is used to treat respiratory viral infections. It was first synthesized in 1964 by researchers at the Institute of Organic Chemistry in Moscow, Russia. Since then, it has been extensively studied for its antiviral properties and its potential use in the treatment of viral infections.

Mechanism of Action

The exact mechanism of action of Moroxydine is not fully understood. However, it is believed to inhibit viral replication by interfering with the viral envelope fusion process, which is essential for viral entry into host cells. Moroxydine has also been shown to enhance the immune response to viral infections, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
Moroxydine has been found to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed after oral administration and is excreted primarily in the urine. It has been shown to have a half-life of approximately 4 hours in humans.

Advantages and Limitations for Lab Experiments

Moroxydine has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it accessible to researchers. It also has a low toxicity profile, which makes it suitable for use in animal studies. However, it has some limitations, such as its specificity for certain viral strains and its potential for developing resistance.

Future Directions

There are several potential future directions for research on Moroxydine. One area of interest is the development of new formulations of the drug, such as inhalable or injectable forms, which may improve its efficacy in treating respiratory viral infections. Another area of research is the investigation of Moroxydine's potential as a prophylactic agent against viral infections, particularly in high-risk populations such as healthcare workers. Finally, there is a need for further studies to elucidate the exact mechanism of action of Moroxydine and to identify potential targets for future drug development.

Synthesis Methods

The synthesis of Moroxydine involves the reaction of 4-morpholin-4-ylphenol with 2-methoxyphenol in the presence of a base such as sodium hydroxide. The resulting product is then reacted with butanoyl chloride to form the final compound, Moroxydine. The synthesis of Moroxydine is a relatively simple process and can be carried out on a large scale.

Scientific Research Applications

Moroxydine has been extensively studied for its antiviral properties, particularly in the treatment of respiratory viral infections such as influenza. It has been shown to inhibit the replication of influenza viruses in vitro and in vivo. In addition, it has been found to be effective against other respiratory viruses such as adenoviruses and parainfluenza viruses.

properties

IUPAC Name

4-(2-methoxyphenoxy)-N-(4-morpholin-4-ylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-25-19-5-2-3-6-20(19)27-14-4-7-21(24)22-17-8-10-18(11-9-17)23-12-15-26-16-13-23/h2-3,5-6,8-11H,4,7,12-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLSGTCFZFACRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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